molecular formula C15H16BrClN2O B3858230 (2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE

(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE

Cat. No.: B3858230
M. Wt: 355.66 g/mol
InChI Key: NXUDVFOKWOJPFK-UHFFFAOYSA-N
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Description

(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound with a complex structure It features a bromine and chlorine atom attached to an indole ring, along with a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the addition of the cyclohexylamino group via a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

5-bromo-4-chloro-2-(cyclohexyliminomethyl)-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2O/c16-10-6-7-11-13(14(10)17)15(20)12(19-11)8-18-9-4-2-1-3-5-9/h6-9,19-20H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDVFOKWOJPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 2
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 3
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 4
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 5
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 6
Reactant of Route 6
(2E)-5-BROMO-4-CHLORO-2-[(CYCLOHEXYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-3-ONE

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